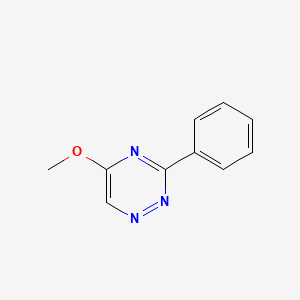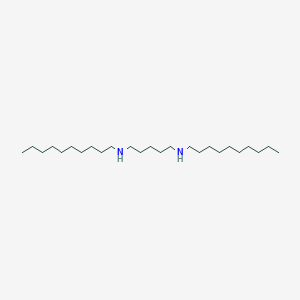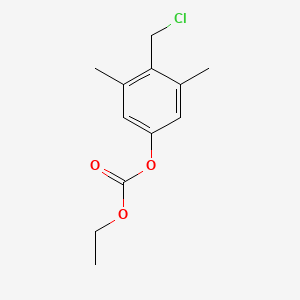
4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate is an organic compound that belongs to the class of aromatic carbonates It is characterized by the presence of a chloromethyl group and two methyl groups attached to a benzene ring, along with an ethyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate typically involves the chloromethylation of 3,5-dimethylphenol followed by the reaction with ethyl chloroformate. The chloromethylation can be achieved using a mixture of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst . The reaction is carried out in dichloromethane at low temperatures (5-10°C) to obtain the chloromethylated intermediate.
The subsequent step involves the reaction of the chloromethylated intermediate with ethyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and amines.
Oxidation: Products include aldehydes and ketones.
Reduction: Products include alcohols and hydrocarbons.
Scientific Research Applications
4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate involves its interaction with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The carbonate group can undergo hydrolysis to release carbon dioxide and alcohols. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-3,5-dimethylphenol: Similar structure but lacks the ethyl carbonate group.
3,5-Dimethylphenyl ethyl carbonate: Similar structure but lacks the chloromethyl group.
4-Methylphenyl ethyl carbonate: Similar structure but has only one methyl group.
Uniqueness
4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate is unique due to the presence of both the chloromethyl and ethyl carbonate groups. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications.
Properties
CAS No. |
54373-50-1 |
|---|---|
Molecular Formula |
C12H15ClO3 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
[4-(chloromethyl)-3,5-dimethylphenyl] ethyl carbonate |
InChI |
InChI=1S/C12H15ClO3/c1-4-15-12(14)16-10-5-8(2)11(7-13)9(3)6-10/h5-6H,4,7H2,1-3H3 |
InChI Key |
WRRWTCZDUQCBDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC(=C(C(=C1)C)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



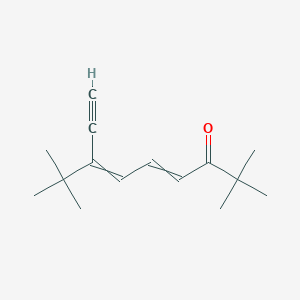


![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)
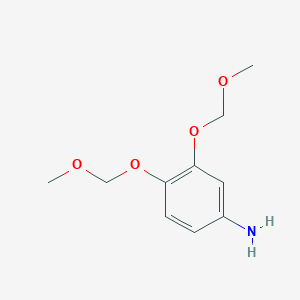


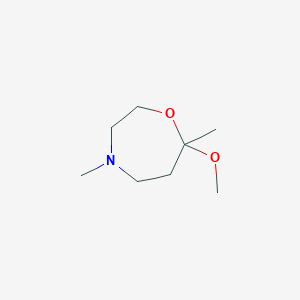
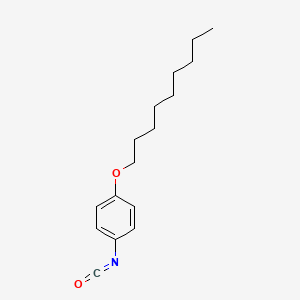
![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)
![3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid](/img/structure/B14626236.png)
